2-Amino-6-chlorofluoren-9-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-6-chlorofluoren-9-one is an organic compound that belongs to the class of fluorenones It is characterized by the presence of an amino group at the second position and a chlorine atom at the sixth position on the fluorenone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-chlorofluoren-9-one typically involves the chlorination of fluorenone followed by the introduction of an amino group. One common method includes the reaction of fluorenone with a chlorinating agent such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the desired position. The resulting chlorofluorenone is then subjected to amination using ammonia or an amine under suitable conditions to yield this compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-chlorofluoren-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the fluorenone moiety to a fluorenol derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorenone derivatives, while reduction can produce fluorenol compounds. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
2-Amino-6-chlorofluoren-9-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Amino-6-chlorofluoren-9-one involves its interaction with specific molecular targets. The amino and chloro groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and targets are still under investigation, but its ability to modulate biological processes makes it a compound of interest in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-6-chloropurine
- 2-Amino-6-chloroacridine
- 2-Amino-6-chlorobenzothiazole
Uniqueness
2-Amino-6-chlorofluoren-9-one is unique due to its specific substitution pattern on the fluorenone backbone. This unique structure imparts distinct chemical and biological properties, making it different from other similar compounds. Its combination of an amino group and a chlorine atom on the fluorenone scaffold provides a versatile platform for further chemical modifications and applications .
Properties
CAS No. |
91692-71-6 |
---|---|
Molecular Formula |
C13H8ClNO |
Molecular Weight |
229.66 g/mol |
IUPAC Name |
2-amino-6-chlorofluoren-9-one |
InChI |
InChI=1S/C13H8ClNO/c14-7-1-3-10-11(5-7)9-4-2-8(15)6-12(9)13(10)16/h1-6H,15H2 |
InChI Key |
DHKIOPIDSCWCJA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1N)C(=O)C3=C2C=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.